2,2'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene
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Overview
Description
2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene is an organic compound with a complex structure It is characterized by the presence of two naphthalene units connected via a 2,5-dimethyl-1,4-phenylene moiety through ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with appropriate naphthalene derivatives under controlled conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid . The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene rings, producing substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): A structurally related compound with different functional groups.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another related compound with boron-containing functional groups.
Uniqueness
2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
62253-81-0 |
---|---|
Molecular Formula |
C32H26 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[2-[2,5-dimethyl-4-(2-naphthalen-2-ylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C32H26/c1-23-19-30(18-14-26-12-16-28-8-4-6-10-32(28)22-26)24(2)20-29(23)17-13-25-11-15-27-7-3-5-9-31(27)21-25/h3-22H,1-2H3 |
InChI Key |
FOXIBWWBVNUNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC2=CC3=CC=CC=C3C=C2)C)C=CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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